N-Desmetil Rosuvastatina Lactona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

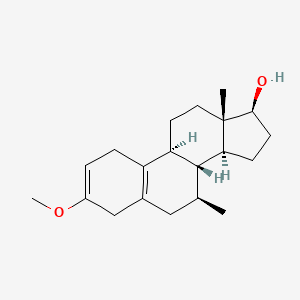

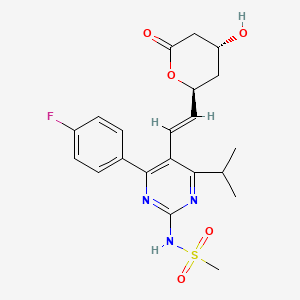

N-Desmethyl Rosuvastatin Lactone is a metabolite of Rosuvastatin, a widely used statin for lowering cholesterol levels. This compound is formed through the metabolic processes involving Rosuvastatin and plays a role in the pharmacokinetics and pharmacodynamics of the parent drug .

Aplicaciones Científicas De Investigación

N-Desmethyl Rosuvastatin Lactone has several scientific research applications:

Mecanismo De Acción

Target of Action

N-Desmethyl Rosuvastatin Lactone, like its parent compound Rosuvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

N-Desmethyl Rosuvastatin Lactone acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver .

Biochemical Pathways

The inhibition of HMG-CoA reductase leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Pharmacokinetics

Rosuvastatin, and by extension N-Desmethyl Rosuvastatin Lactone, exhibits variable pharmacokinetics across studies . It is given once daily, achieving maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation . There is a small accumulation with repeated dosing . The overall mean total clearance of the drug in Caucasian subjects was found to be 1.7-fold higher than that in healthy Chinese subjects .

Result of Action

The primary result of the action of N-Desmethyl Rosuvastatin Lactone is a reduction in the levels of LDL cholesterol, total cholesterol, and triglycerides . This leads to a decreased risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

The action, efficacy, and stability of N-Desmethyl Rosuvastatin Lactone can be influenced by various environmental factors. For instance, the pharmacokinetics of rosuvastatin shows considerable variation between races . Additionally, certain drug interactions can significantly affect the action of rosuvastatin . For example, the interaction of rosuvastatin with darunavir/ritonavir was considered statistically and clinically relevant .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Rosuvastatin Lactone involves the demethylation of Rosuvastatin followed by lactonization. The demethylation process is typically catalyzed by cytochrome P450 enzymes, particularly CYP2C9 . The lactonization step involves the formation of a lactone ring, which can be facilitated by acidic conditions .

Industrial Production Methods

Industrial production of N-Desmethyl Rosuvastatin Lactone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the quantification and quality control of the compound .

Análisis De Reacciones Químicas

Types of Reactions

N-Desmethyl Rosuvastatin Lactone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the lactone back to its corresponding hydroxy acid form.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of N-Desmethyl Rosuvastatin Lactone .

Comparación Con Compuestos Similares

Similar Compounds

Rosuvastatin: The parent compound, which is more potent in inhibiting HMG-CoA reductase.

Rosuvastatin-5S-Lactone: Another metabolite of Rosuvastatin, which lacks HMG-CoA reductase inhibitory activity.

N-Desmethyl Rosuvastatin: A direct metabolite of Rosuvastatin, formed by demethylation.

Uniqueness

N-Desmethyl Rosuvastatin Lactone is unique due to its specific metabolic pathway and the formation of a lactone ring, which distinguishes it from other metabolites of Rosuvastatin. Its presence and concentration in the plasma can provide insights into the metabolic fate of Rosuvastatin and its overall pharmacokinetic profile .

Propiedades

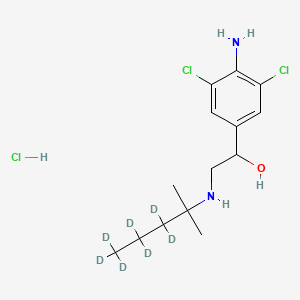

IUPAC Name |

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O5S/c1-12(2)19-17(9-8-16-10-15(26)11-18(27)30-16)20(13-4-6-14(22)7-5-13)24-21(23-19)25-31(3,28)29/h4-9,12,15-16,26H,10-11H2,1-3H3,(H,23,24,25)/b9-8+/t15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCHZXKSCWERQN-GUFYHEMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)